molecular formula C18H11Cl3 B1617702 1,3,5-trichloro-2-(4-phenylphenyl)benzene CAS No. 57346-61-9

1,3,5-trichloro-2-(4-phenylphenyl)benzene

Cat. No.: B1617702
CAS No.: 57346-61-9
M. Wt: 333.6 g/mol
InChI Key: XAXACBKNRDMUDP-UHFFFAOYSA-N
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Description

1,1’:4’,1’'-Terphenyl, 2,4,6-trichloro- is an organic compound with the molecular formula C18H11Cl3. It is a derivative of terphenyl, where three chlorine atoms are substituted at the 2, 4, and 6 positions of the central benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’:4’,1’'-Terphenyl, 2,4,6-trichloro- can be synthesized through a Friedel-Crafts reaction, which involves the alkylation or acylation of aromatic compounds in the presence of a Lewis acid catalyst. The reaction typically uses 2,4,6-trichlorobenzoyl chloride as a starting material, which reacts with biphenyl under anhydrous conditions to form the desired product .

Industrial Production Methods

Industrial production of 1,1’:4’,1’'-Terphenyl, 2,4,6-trichloro- often involves large-scale Friedel-Crafts reactions. The process requires strict control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1’:4’,1’'-Terphenyl, 2,4,6-trichloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’:4’,1’'-Terphenyl, 2,4,6-trichloro- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other terphenyl derivatives may not be suitable.

Properties

IUPAC Name

1,3,5-trichloro-2-(4-phenylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl3/c19-15-10-16(20)18(17(21)11-15)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXACBKNRDMUDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C=C(C=C3Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10205948
Record name 1,1':4',1''-Terphenyl, 2,4,6-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57346-61-9
Record name 1,1':4',1''-Terphenyl, 2,4,6-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057346619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1':4',1''-Terphenyl, 2,4,6-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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